1-Carbazol-9-yl-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbazol-9-yl-2-chloropropan-1-one is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability . This compound has a molecular formula of C15H12ClNO and is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Carbazol-9-yl-2-chloropropan-1-one typically involves the reaction of carbazole with 2-chloropropan-1-one under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the carbazole attacks the carbonyl carbon of 2-chloropropan-1-one, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Carbazol-9-yl-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-Carbazol-9-yl-2-chloropropan-1-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Carbazol-9-yl-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in critical cellular processes, thereby affecting cell function and viability . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Carbazol-9-yl-2-chloropropan-1-one can be compared with other similar compounds, such as:
1-Carbazol-9-yl-3-chloropropan-2-ol: This compound has a similar structure but with an additional hydroxyl group, which can affect its reactivity and applications.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use as a photoredox catalyst, this compound has multiple carbazole units and is used in photocatalytic transformations.
2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile: This derivative is used in organic light-emitting diodes (OLEDs) and has different electronic properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows for a range of chemical reactions and applications that may not be possible with other carbazole derivatives.
Eigenschaften
Molekularformel |
C15H12ClNO |
---|---|
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
1-carbazol-9-yl-2-chloropropan-1-one |
InChI |
InChI=1S/C15H12ClNO/c1-10(16)15(18)17-13-8-4-2-6-11(13)12-7-3-5-9-14(12)17/h2-10H,1H3 |
InChI-Schlüssel |
FLTJVSXNIACUCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1C2=CC=CC=C2C3=CC=CC=C31)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.